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molecular formula C13H12O4 B049030 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one CAS No. 15771-06-9

5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

Cat. No. B049030
M. Wt: 232.23 g/mol
InChI Key: ZGEXYNBHYVEWKT-UHFFFAOYSA-N
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Patent
US09024032B2

Procedure details

To a stirred solution of kojic acid (71.05 g, 0.5 mmol) and sodium hydroxide (22 g, 0.55 mol) in 750 mL of MeOH and 75 mL of water was added benzylchloride (73 g, 0.575 mmol) drop-wise. The resulting mixture was heated at reflux for 4.5 h with stirring. The mixture was then allowed to cool and concentrated to half of the starting volume. The mixture was poured into water, the resultant solid was collected, washed with water, and dried to give 110 g crude compound. The crude compound was re-crystallized from EtOAc to give 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one. 1H NMR 6 (400 MHz, d6-DMSO): 8.14 (s, 1H), 7.40-7.30 (m, 5H), 6.29(s, 1H), 5.68 (t, J=6.0 Hz, 1H), 4.91 (s, 2H), 4.26 (d, J=6.0 Hz,1H).
Quantity
71.05 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4][O:3][C:2]=1[CH2:9][OH:10].[OH-].[Na+].[CH2:13](Cl)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CO.O>[CH2:13]([O:8][C:5]1[C:6](=[O:7])[CH:1]=[C:2]([CH2:9][OH:10])[O:3][CH:4]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
71.05 g
Type
reactant
Smiles
C1=C(OC=C(C1=O)O)CO
Name
Quantity
22 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
73 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
750 mL
Type
solvent
Smiles
CO
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4.5 h
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to half of the starting volume
ADDITION
Type
ADDITION
Details
The mixture was poured into water
CUSTOM
Type
CUSTOM
Details
the resultant solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 110 g crude compound
CUSTOM
Type
CUSTOM
Details
The crude compound was re-crystallized from EtOAc

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(C=C(OC1)CO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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